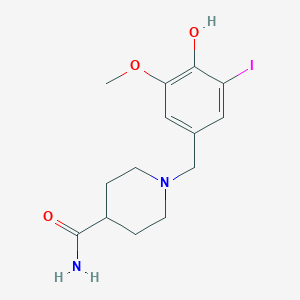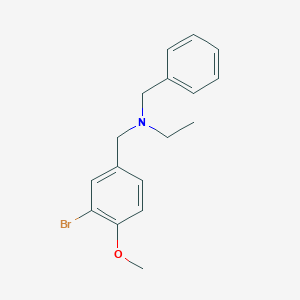![molecular formula C15H22BrNOS B3852393 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B3852393.png)
4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol
Descripción general
Descripción
4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol is a compound that belongs to the class of piperidinols. It is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol involves its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting the activity of this enzyme, the compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes, including butyrylcholinesterase and monoamine oxidase A and B. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol in lab experiments is its ability to inhibit the activity of acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in cognitive function and neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring is required to ensure that the compound does not have any adverse effects on the experimental subjects.
Direcciones Futuras
There are many potential future directions for research on 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of acetylcholine in cognitive function. Additional research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Aplicaciones Científicas De Investigación
The compound 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol has been studied for a range of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that it may have a role in improving cognitive function in individuals with these disorders.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-(3-methylsulfanylpropyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNOS/c1-19-12-2-9-17-10-7-15(18,8-11-17)13-3-5-14(16)6-4-13/h3-6,18H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBVXVDNMSGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCC(CC1)(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-6-{[3-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B3852311.png)

![2-{[benzyl(methyl)amino]methyl}-4-bromophenol](/img/structure/B3852320.png)
![1-ethyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B3852323.png)


![2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852347.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B3852349.png)
![1,1'-[(2-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852360.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B3852382.png)



![ethyl 1-[4-(benzyloxy)benzyl]-2-piperidinecarboxylate](/img/structure/B3852402.png)